molecular formula C14H19N3O2 B2833221 1-(Tert-butyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1172380-93-6

1-(Tert-butyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No. B2833221
CAS RN: 1172380-93-6
M. Wt: 261.325
InChI Key: LMBCPBQHLLOEMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Tert-butyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a chemical compound that has gained significant attention in the scientific research community. This compound belongs to the class of urea derivatives and has shown promising results in various research studies.

Scientific Research Applications

Antagonistic Properties on TRPV1 Receptors

A study by Bianchi et al. (2007) introduced 1-((R)-5-tert-Butyl-indan-1-yl)-3-isoquinolin-5-yl-urea (A-778317) as a potent, stereoselective antagonist for the transient receptor potential vanilloid-1 (TRPV1). This compound effectively blocks TRPV1 receptor-mediated changes in intracellular calcium concentrations, offering insights into the receptor's pharmacology and potential therapeutic applications for conditions modulated by TRPV1 signaling. The compound was used to study human TRPV1 receptors expressed in Chinese ovary cells, providing valuable data on the binding properties and functionality of TRPV1 receptor antagonists (Bianchi et al., 2007).

FLT3 Inhibitors for Overcoming Drug Resistance

Research conducted by Zhang et al. (2020) explored derivatives of 1-(5-(tert-butyl)isoxazol-3-yl)-3-(3-fluorophenyl)urea as new inhibitors of the Fms-Like Tyrosine kinase 3 (FLT3), specifically targeting mutations that confer drug resistance. One potent compound exhibited significant inhibitory activity against FLT3 internal tandem duplications and secondary mutations, showcasing the potential of such derivatives in developing targeted therapies for FLT3-mutated cancers (Zhang et al., 2020).

Chemoselective Tert-Butoxycarbonylation

Ouchi et al. (2002) and Saito et al. (2006) discussed the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a novel chemoselective tert-butoxycarbonylation reagent. This compound demonstrates high efficiency and selectivity in the tert-butoxycarbonylation of aromatic and aliphatic amine hydrochlorides and phenols, providing a useful tool for synthetic organic chemistry (Ouchi et al., 2002; Saito et al., 2006).

properties

IUPAC Name

1-tert-butyl-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-14(2,3)17-13(19)15-10-5-6-11-9(8-10)4-7-12(18)16-11/h5-6,8H,4,7H2,1-3H3,(H,16,18)(H2,15,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBCPBQHLLOEMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=CC2=C(C=C1)NC(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

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